
2-(2-oxo-3-phenylimidazolidin-1-yl)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds typically involves multi-step chemical reactions, starting from basic chemical building blocks to the final compound. For example, Al-Sanea et al. (2020) explored the synthesis of certain acetamide derivatives targeting anticancer activity, employing a key intermediate product and testing their efficacy against various cancer cell lines (Al-Sanea et al., 2020).
Molecular Structure Analysis
The analysis of molecular structure is crucial for understanding the chemical behavior of compounds. Studies like that of Sethusankar et al. (2002), which focused on the crystalline structure of a related compound, provide insights into the arrangement of atoms within the molecule and how this influences its properties (Sethusankar et al., 2002).
Chemical Reactions and Properties
Chemical reactions and properties of similar compounds have been explored to understand their reactivity and potential applications. For instance, the research by Berest et al. (2011) on novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides highlights the synthesis process and explores the anticancer and antibacterial activity, offering a perspective on the functional applications of these compounds (Berest et al., 2011).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Antibacterial and Antifungal Properties : Compounds related to "2-(2-oxo-3-phenylimidazolidin-1-yl)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide" have been synthesized and tested for their antibacterial and antifungal activities. For instance, novel thiazolidinone derivatives have demonstrated significant activity against a range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi like Aspergillus fumigatus and Candida albicans. The cytotoxic properties of these compounds have also been evaluated using brine shrimp bioassay, showing promising results against various microorganisms (Devi, Shahnaz, & Prasad, 2022).
Radiosynthesis for Imaging Applications : Another application involves the radiosynthesis of selective radioligands for imaging the translocator protein (18 kDa) with positron emission tomography (PET). This highlights the potential of such compounds in neuroimaging and the study of neuroinflammatory processes, providing insights into the synthesis process and its efficiency (Dollé et al., 2008).
Synthesis of Derivatives for Antimicrobial Activity : The synthesis of derivatives like thienopyrimidine linked rhodanine derivatives and their evaluation for antimicrobial activity reveal their potency against various bacterial and fungal strains. These compounds have shown effective minimum inhibitory concentrations (MICs) against pathogens such as E. coli, B. subtilis, and C. albicans, indicating their potential as antibacterial and antifungal agents (Kerru et al., 2019).
Eigenschaften
IUPAC Name |
2-(2-oxo-3-phenylimidazolidin-1-yl)-N-(4-pyrimidin-2-yloxycyclohexyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c27-19(15-25-13-14-26(21(25)28)17-5-2-1-3-6-17)24-16-7-9-18(10-8-16)29-20-22-11-4-12-23-20/h1-6,11-12,16,18H,7-10,13-15H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRTXQLBXRYITHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)CN2CCN(C2=O)C3=CC=CC=C3)OC4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-oxo-3-phenylimidazolidin-1-yl)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

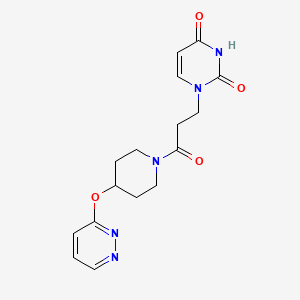

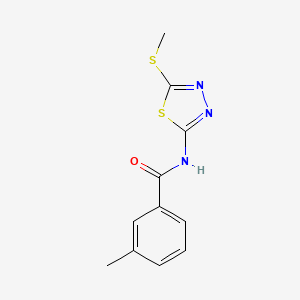
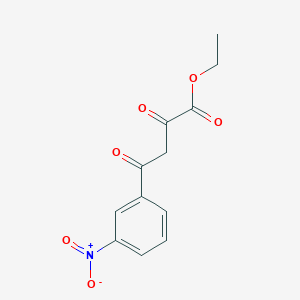
![(Z)-ethyl 1-butyl-2-((4-methyl-3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2480103.png)
![1-[(4-Methanesulfonylphenyl)methyl]-3-methylurea](/img/structure/B2480106.png)
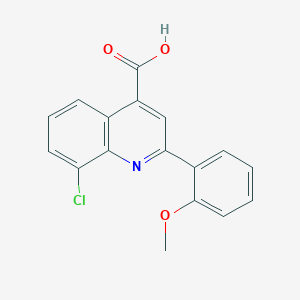

![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2480113.png)
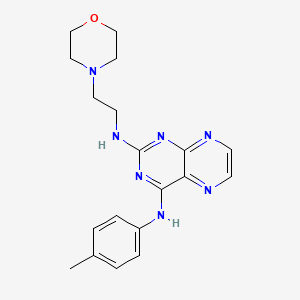
![2-[(2-Bromo-4-nitrophenyl)sulfanyl]-1,3-dichlorobenzene](/img/structure/B2480116.png)
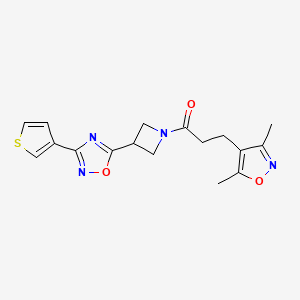

![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2480120.png)